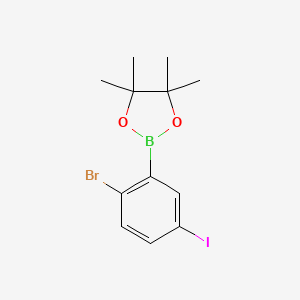

2-Bromo-5-iodophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(2-bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrIO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNRVYABWUHNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Iodophenylboronic Acid Pinacol Ester

Transition-Metal-Catalyzed Borylation Strategies

Transition-metal catalysis, particularly with palladium, offers a powerful and widely used approach for the formation of carbon-boron bonds. These methods are valued for their efficiency and functional group tolerance.

Miyaura Borylation from Dihaloarene Precursors

The Miyaura borylation reaction is a cornerstone of organoboron chemistry, facilitating the cross-coupling of a boron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), with an organic halide. mdpi.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org In the context of synthesizing 2-bromo-5-iodophenylboronic acid pinacol (B44631) ester, the dihaloarene precursor is 1-bromo-4-iodobenzene (B50087). The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve selective borylation at the more reactive C-I bond. researchgate.net

The general reaction scheme is as follows:

Br-Ar-I + B₂pin₂ --(Pd catalyst, Ligand, Base)--> Br-Ar-B(pin)Scheme 1: General scheme for Miyaura borylation of a dihaloarene.

The choice of the palladium catalyst and the associated ligands is critical in dictating the efficiency and selectivity of the Miyaura borylation. organic-chemistry.org Palladium(0) species are the active catalysts, often generated in situ from a palladium(II) precatalyst. alfa-chemistry.com Commonly used precatalysts include PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and Pd(OAc)₂ (palladium(II) acetate).

Ligands play a multifaceted role: they stabilize the palladium center, influence its reactivity, and control the steric and electronic environment around the metal, which in turn affects the regioselectivity of the reaction. researchgate.net For the selective borylation of 1-bromo-4-iodobenzene, phosphine (B1218219) ligands are frequently employed. The choice of ligand can significantly impact the reaction's outcome. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.

| Catalyst/Ligand System | Precursor | Typical Conditions | Observations |

| PdCl₂(dppf) | 1-bromo-4-iodobenzene | KOAc, Dioxane, 80 °C | Standard system, good yields. alfa-chemistry.com |

| Pd(OAc)₂ / SPhos | 1-bromo-4-iodobenzene | KOAc, Toluene, 100 °C | SPhos is a bulky ligand that can promote high catalytic activity. |

| Pd₂(dba)₃ / XPhos | 1-bromo-4-iodobenzene | K₃PO₄, 1,4-Dioxane, 90 °C | XPhos is another bulky, electron-rich ligand often used for challenging couplings. |

Table 1: Representative Palladium-Based Catalytic Systems for Miyaura Borylation.

The Miyaura borylation is renowned for its broad substrate scope and excellent functional group tolerance. alfa-chemistry.comoup.com This mildness allows for the borylation of substrates bearing a wide array of functional groups that might not be compatible with harsher synthetic methods, such as those involving organolithium or Grignard reagents. alfa-chemistry.com Functional groups like esters, ketones, nitriles, and amides are generally well-tolerated. This tolerance is a significant advantage when synthesizing complex molecules where protecting group strategies would otherwise be necessary. The reaction conditions are typically mild, involving a base such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄) and an organic solvent like dioxane or toluene. alfa-chemistry.com

Directed C-H Borylation Approaches for Functionalized Aromatics

An alternative strategy for introducing a boryl group is through the direct activation and borylation of a C-H bond. gu.sersc.org This method offers an atom-economical approach by avoiding the pre-functionalization of the substrate with a halide. In the context of synthesizing 2-bromo-5-iodophenylboronic acid pinacol ester, this would involve the selective borylation of a C-H bond in 1-bromo-4-iodobenzene. However, controlling the regioselectivity of C-H borylation in such a substrate can be challenging due to the presence of multiple C-H bonds and the directing effects of the halogen substituents. Iridium-based catalysts are often employed for C-H borylation and the regioselectivity is typically governed by steric factors, favoring borylation at the least hindered position. rsc.org

Metal-Halogen Exchange and Subsequent Borylation

This two-step approach involves the initial conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron-containing electrophile to form the desired boronic ester. wikipedia.org

Generation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The generation of organometallic intermediates from dihaloarenes like 1-bromo-4-iodobenzene relies on the differential reactivity of the halogens. wikipedia.org The more reactive C-I bond can be selectively targeted to undergo metal-halogen exchange, leaving the C-Br bond intact.

Organolithium Intermediates: Treatment of 1-bromo-4-iodobenzene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) results in a rapid lithium-halogen exchange at the iodine position. wikipedia.org The resulting aryllithium species is then reacted with a boronic ester precursor, like triisopropyl borate (B1201080) or isopropoxy(pinacol)borane, to yield the desired product. The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Grignard Intermediates: Similarly, Grignard reagents can be formed selectively at the C-I bond. escholarship.org The reaction of 1-bromo-4-iodobenzene with magnesium metal (often activated) or through a halogen-magnesium exchange with a reagent like isopropylmagnesium chloride (i-PrMgCl) can generate the corresponding arylmagnesium halide. escholarship.orgresearchgate.net This Grignard reagent is then quenched with a boron electrophile.

| Organometallic Reagent | Precursor | Conditions for Formation | Borylation Step |

| Organolithium | 1-bromo-4-iodobenzene | n-BuLi, THF, -78 °C | Triisopropyl borate, then acidic workup and esterification with pinacol. |

| Grignard Reagent | 1-bromo-4-iodobenzene | Mg, THF, reflux or i-PrMgCl, THF, rt | Isopropoxy(pinacol)borane. |

Table 2: Generation of Organometallic Intermediates for Borylation.

These metal-halogen exchange methods provide a powerful alternative to transition-metal-catalyzed routes, particularly when specific regioselectivity is required and the substrate is compatible with the strongly basic and nucleophilic organometallic intermediates.

Reaction with Boron Electrophiles (e.g., Pinacolborane)

The synthesis of arylboronic acid pinacol esters from aryl halides using boron electrophiles like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) is a cornerstone of modern organic chemistry. The Miyaura borylation reaction, a palladium-catalyzed process, is a prominent example of this transformation. This method is highly valued for its functional group tolerance and reliability. In the context of synthesizing a molecule like 2-bromo-5-iodophenylboronic acid pinacol ester, a dihaloarene precursor such as 1-bromo-4-iodobenzene is typically employed.

The reaction generally involves the palladium-catalyzed coupling of the aryl halide with B₂pin₂ in the presence of a base. The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include palladium complexes like Pd(OAc)₂ or [PdCl₂(dppf)], paired with ligands that facilitate the catalytic cycle.

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides

| Catalyst | Boron Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| [PdCl₂(dppf)] | B₂pin₂ | KOAc | 1,4-Dioxane | 80-100 | High |

| Pd(OAc)₂ / SPhos | B₂pin₂ | K₃PO₄ | Toluene | 100 | High |

This table presents generalized conditions. Actual yields and optimal conditions vary based on the specific aryl halide substrate.

Research has demonstrated that Grignard reagents can also react efficiently with pinacolborane at ambient temperatures to produce the corresponding pinacol boronate esters in very good yields. escholarship.org This method offers a milder alternative to some palladium-catalyzed systems. escholarship.org

Photoinduced Borylation Techniques

Emerging as a powerful and sustainable alternative to traditional metal-catalyzed methods, photoinduced borylation allows for the synthesis of arylboronic esters under mild conditions, often without the need for transition metals. researchgate.netresearcher.life These reactions are typically initiated by the photoexcitation of a substrate or a photocatalyst, leading to the formation of an aryl radical, which then reacts with a boron source. researchgate.net

This approach offers a distinct pathway for C-B bond formation and can exhibit different selectivity patterns compared to thermal, metal-catalyzed reactions. For instance, metal- and additive-free protocols have been developed where the photoinduced dissociation of the Aryl-Halogen bond enables the transformation. researcher.life These methods are attractive from a green chemistry perspective as they can reduce reliance on expensive and toxic metal catalysts and often proceed at room temperature using energy-efficient light sources like blue LEDs. researchgate.netnih.gov

Mechanistic studies suggest that the key to these reactions is the formation of aryl radicals. researchgate.net Various protocols have been developed, some employing a halogen-bonding complex with an acceptor like 2-naphthol (B1666908) under blue light irradiation, which demonstrates high chemoselectivity and broad functional group tolerance. researchgate.net

Table 2: Examples of Photoinduced Borylation of Haloarenes

| Method | Light Source | Catalyst/Additive | Key Feature |

|---|---|---|---|

| Donor-Acceptor Complex | Visible Light | In situ formed complex | Metal-free direct borylation. nih.gov |

| Halogen-Bonding Complex | 420 nm Blue Light | 2-Naphthol | High chemoselectivity, no photoredox catalyst. researchgate.net |

| Direct Photoactivation | UV or Visible Light | None | Metal- and additive-free conversion. researcher.life |

Chemoselective and Regioselective Synthesis Considerations

The synthesis of a precisely substituted compound like 2-bromo-5-iodophenylboronic acid pinacol ester from a precursor containing multiple reactive sites, such as 1-bromo-4-iodobenzene, hinges on controlling the chemoselectivity and regioselectivity of the borylation reaction.

In dihaloarenes containing both bromine and iodine, the carbon-iodine (C-I) bond is inherently weaker and more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. This difference in reactivity is a fundamental principle used to achieve chemoselectivity.

When 1-bromo-4-iodobenzene is subjected to Miyaura borylation conditions, the reaction can be tuned to selectively cleave the C-I bond, leaving the C-Br bond intact. wikipedia.org This selective transformation would yield 4-bromophenylboronic acid pinacol ester. Achieving the opposite selectivity (reaction at the C-Br site) or borylating a C-H bond without affecting the halogens requires fundamentally different strategies. The higher reactivity of aryl iodides over bromides is a consistent trend in various cross-coupling reactions, including the Sonogashira coupling, which provides a strong precedent for this selectivity. wikipedia.org

Controlling the specific position of boron functionalization on the aromatic ring is a key challenge, particularly when C-H activation pathways are considered. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes. rsc.org The regioselectivity of these reactions is predominantly governed by steric effects, with the bulky iridium catalyst favoring borylation at the least sterically hindered C-H bond. rsc.org

In a substrate like 1-bromo-4-iodobenzene, the C-H positions ortho to the iodine (positions 3 and 5) and ortho to the bromine (positions 2 and 6) are potential sites for borylation. Steric hindrance from the large iodine atom would likely direct the borylation to the C-H bonds adjacent to the smaller bromine atom. However, electronic effects can also play a role, especially in heteroaromatic systems. rsc.org The precise control of regioselectivity in such systems often requires careful selection of the iridium catalyst and ligands. For instance, using specific anionic ligands can sometimes control selectivity based on ion-pairing effects with charged substrates. nih.gov This level of control is essential for synthesizing a specific regioisomer like 2-bromo-5-iodophenylboronic acid pinacol ester, where the boryl group must be installed at a designated position relative to the two different halogen substituents.

Elucidation of Reactivity Profiles for 2 Bromo 5 Iodophenylboronic Acid Pinacol Ester

Differential Halogen Reactivity in Cross-Coupling Reactions

The presence of two different halogen atoms, bromine and iodine, on the same aromatic ring is central to the synthetic utility of 2-bromo-5-iodophenylboronic acid pinacol (B44631) ester. The difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds dictates their reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) center, which is the initial and often rate-limiting step in catalytic cycles like the Suzuki-Miyaura reaction. This reactivity differential—C-I > C-Br—enables highly chemoselective functionalization. nih.gov

Chemoselective Carbon-Carbon Bond Formation at Iodinated Position

The greater reactivity of the C-I bond allows for the selective formation of a carbon-carbon bond at this position while leaving the C-Br bond intact. By carefully selecting the catalyst, ligands, and reaction conditions, a Suzuki-Miyaura or other palladium-catalyzed coupling reaction can be directed exclusively to the iodinated site.

For this to occur, the 2-bromo-5-iodophenylboronic acid pinacol ester would act as the halide partner in a cross-coupling reaction with another organoboron compound. The typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DME. Under these controlled conditions, the palladium catalyst selectively inserts into the C-I bond, initiating the catalytic cycle and leading to the formation of a biaryl linkage at the 5-position of the ring, while the bromine at the 2-position remains for future transformations.

Subsequent Functionalization at Brominated Position

Following the selective reaction at the iodine position, the resulting bromo-biaryl boronic ester can undergo a second cross-coupling reaction. The remaining C-Br bond, being less reactive, requires more forcing conditions to activate. This typically involves a change in the catalyst system—often employing more electron-rich and bulky phosphine (B1218219) ligands which facilitate the oxidative addition to the stronger C-Br bond—or an increase in reaction temperature. This stepwise approach, reacting the halogens in order of their reactivity (iodine first, then bromine), is a powerful strategy for the controlled, regioselective synthesis of unsymmetrical, polysubstituted aromatic compounds. nih.gov

Participation in Carbon-Carbon Bond Forming Reactions

The primary role of 2-bromo-5-iodophenylboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, owing to the presence of the boronic acid pinacol ester group. This functionality is a cornerstone of modern C-C bond formation due to its stability, low toxicity, and broad functional group tolerance. nih.govorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling with Diverse Partners

As the organoboron partner, the compound can react with a vast array of organic halides and pseudohalides (like triflates) to form biaryl and heteroaryl structures. The reaction involves the transfer of the 2-bromo-5-iodophenyl group from the boron atom to the palladium center in a key step known as transmetalation. organic-chemistry.org

The versatility of the Suzuki-Miyaura reaction allows 2-bromo-5-iodophenylboronic acid pinacol ester to be coupled with a wide variety of partners. This includes simple aryl halides like bromobenzene (B47551), complex heteroaryl halides found in pharmaceutical intermediates, and activated pseudohalides. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with more challenging coupling partners. nih.govnih.gov

A notable application of this compound is in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. In one documented procedure, 2-bromo-5-iodophenylboronic acid pinacol ester was coupled with 2-amino-5-bromopyrazine. This reaction demonstrates its utility in constructing complex heterocyclic structures relevant to medicinal chemistry.

Table 1: Example of Suzuki-Miyaura Coupling with a Heteroaryl Halide

| Aryl/Heteroaryl Halide Partner | Boronic Ester Partner | Catalyst System | Base/Solvent | Product |

|---|---|---|---|---|

| 2-Amino-5-bromopyrazine | 2-Bromo-5-iodophenylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ in Acetonitrile/Water | 5-(2-Bromo-5-iodophenyl)pyrazin-2-amine |

This table represents a typical reaction based on procedures for synthesizing ALK inhibitors. The product shown is the initial biaryl structure formed before subsequent functionalization of the remaining halogen sites.

While 2-bromo-5-iodophenylboronic acid pinacol ester is itself an achiral molecule, it can be a crucial component in the synthesis of chiral molecules, particularly those exhibiting axial chirality (atropisomers). Atropisomerism occurs in biaryl systems where rotation around the single bond connecting the two aryl rings is restricted due to bulky substituents at the ortho positions.

If this boronic ester is coupled with another sterically demanding aryl partner, the resulting product could potentially form stable atropisomers. The stereochemical outcome of such Suzuki-Miyaura reactions—that is, the ratio of atropisomers formed—can sometimes be influenced by the choice of chiral ligands on the palladium catalyst or by the reaction conditions. The fundamental steps of the Suzuki coupling, including oxidative addition and reductive elimination, are known to proceed with retention of stereochemistry, which is a critical factor in stereoselective synthesis. richmond.eduacs.org The development of stereospecific couplings involving chiral boronic esters has become a significant area of research, enabling the synthesis of enantiomerically enriched compounds. acs.org

Other Cross-Coupling Methodologies (e.g., Sonogashira, Negishi)

The unique structural feature of 2-bromo-5-iodophenylboronic acid pinacol ester, possessing two different halogen atoms on the aromatic ring, allows for selective and sequential cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl. This differential reactivity enables chemoselective functionalization, making this compound a valuable building block in the synthesis of complex multi-substituted aromatic structures.

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govrsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. rsc.orgresearchgate.net

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the Sonogashira coupling can be performed selectively at the iodine-bearing position of 2-bromo-5-iodophenylboronic acid pinacol ester. nih.gov By carefully controlling the reaction conditions, such as temperature and catalyst loading, the alkyne can be coupled exclusively at the C-I position, leaving the C-Br bond intact for subsequent transformations. This selectivity is crucial for the stepwise construction of molecular architectures.

Table 1: Illustrative Conditions for Selective Sonogashira Coupling This table is a generalized representation based on established principles of Sonogashira reactions.

| Parameter | Condition for Selective C-I Coupling | Rationale |

|---|---|---|

| Catalyst System | Pd(PPh₃)₄, CuI | Standard catalyst system effective for C(sp²)-C(sp) bond formation. researchgate.net |

| Base | Amine base (e.g., Et₃N, DIPEA) | Serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. rsc.org |

| Solvent | THF or DMF | Commonly used solvents that facilitate the dissolution of reactants. |

| Temperature | Room Temperature to mild heating (e.g., 40-50 °C) | Lower temperatures favor the selective reaction at the more reactive C-I bond. nih.gov |

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. organic-chemistry.orgfrontierspecialtychemicals.com This reaction is known for its broad scope and high functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. organic-chemistry.org

Similar to the Sonogashira reaction, the Negishi coupling can be applied chemoselectively to 2-bromo-5-iodophenylboronic acid pinacol ester. The palladium-catalyzed coupling with an organozinc reagent will preferentially occur at the C-I bond. This allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents at this position, while preserving the C-Br bond and the boronic ester moiety for further synthetic manipulations.

Homologation and C1 Insertion Reactions

Homologation reactions, which extend a carbon chain by a single carbon atom, represent a powerful tool in organic synthesis. For arylboronic acids and their esters, palladium-catalyzed homologation using halomethylboronic acid pinacol esters serves as a formal C1 insertion method. acs.orgmit.edu This process directly converts an aryl boronic ester into a benzyl (B1604629) boronic ester, providing access to valuable synthetic intermediates. mit.edu

The reaction proceeds through a catalytic cycle involving a palladium catalyst. A key feature of this transformation is the use of reagents like bromomethylboronic acid pinacol ester, which undergoes a facile oxidative addition to the palladium center. acs.org This is followed by a chemoselective transmetalation with the arylboronic acid pinacol ester (in this case, 2-bromo-5-iodophenylboronic acid pinacol ester), leading to the formation of the homologated benzyl boronic ester product. acs.org This methodology avoids the need for stoichiometric organometallic reagents, which are often required in traditional homologation approaches. acs.org

Radical-Mediated Coupling Processes

Recent advancements have demonstrated that arylboronic acid pinacol esters can serve as precursors for aryl radicals under mild, metal-free conditions. researchgate.net This reactivity expands the synthetic utility of these compounds beyond traditional cross-coupling reactions.

One notable method involves the generation of aryl radicals from aryl pinacol boronates using ammonium (B1175870) persulfate (APS) as an oxidant in aqueous conditions. researchgate.net This strategy leverages the versatile reactivity of the boronate ester to form a highly reactive aryl radical intermediate. This radical can then participate in various coupling processes. For instance, these generated aryl radicals have been shown to readily insert into peptide disulfide bonds, demonstrating their potential in bioconjugation and protein modification. researchgate.net This approach is advantageous as it avoids the use of transition metals and does not require photoinduction, making it compatible with sensitive biological systems. researchgate.net

Participation in Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S)

Arylboronic acids and their esters are versatile substrates for the formation of carbon-heteroatom bonds, which are crucial linkages in a vast array of pharmaceuticals, agrochemicals, and materials. nih.gov These transformations are typically catalyzed by transition metals, most commonly copper or palladium.

Sulfinylation Reactions

While direct "sulfinylation" reactions are a specific class, the synthesis of molecules containing a C-S(O) bond from arylboronic esters is well-established through various cross-coupling strategies. These methods provide access to important sulfur-containing functional groups like sulfoxides and sulfones.

One approach involves the copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts to produce aryl sulfones in excellent yields. researchgate.net Another powerful method is the palladium-catalyzed reaction of arylboronic acids with arylsulfonyl chlorides, which also yields unsymmetrical diaryl sulfones. organic-chemistry.org Furthermore, palladium-catalyzed processes can be used for the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chlorides in situ. These intermediates can then be reacted with amines to form sulfonamides in a one-pot procedure. acs.orgmit.edu These reactions demonstrate the utility of arylboronic esters as precursors for compounds with oxidized sulfur linkages.

Table 2: Selected Methods for C-S Bond Formation from Arylboronic Acids/Esters

| Target Compound | Coupling Partner | Catalyst/Reagent | Reference |

|---|---|---|---|

| Aryl Sulfones | Sulfinic Acid Salts | Cupric Acetate (B1210297) | researchgate.net |

| Aryl Sulfones | Arylsulfonyl Hydrazides | Cupric Acetate | organic-chemistry.org |

| Arylsulfonyl Chlorides / Sulfonamides | Phenyl Chlorosulfate | Palladium Catalyst | acs.orgmit.edu |

| Sulfilimines | Sulfenamides | Copper(II) Acetate | rsc.org |

Amination Reactions

The formation of C-N bonds using arylboronic esters is a cornerstone of modern synthetic chemistry. The Chan-Lam coupling reaction, for instance, provides a copper-catalyzed route to N-arylation. An efficient method for synthesizing unsymmetrical N-arylsulfamides involves the Chan-Lam coupling of sulfamoyl azides with arylboronic acids using a copper chloride catalyst at room temperature. acs.org

More directly, a method for the stereospecific amination of aryl pinacol boronates has been developed using lithiated methoxyamine. This transformation allows for the direct conversion of the C-B bond of the boronic ester to a C-N bond, yielding an aniline (B41778) derivative. This reaction proceeds without the need for pre-activation of the stable boronate substrate. The increased nucleophilicity of the amination reagent is thought to overcome the decreased Lewis acidity of the pinacol ester, facilitating the formation of a boron "ate" complex which then rearranges to form the C-N bond. This method is notable for its directness and simplicity in forming primary aromatic amines from the corresponding boronic esters.

Compound Index

Catalytic Systems and Methodologies for Transformations of 2 Bromo 5 Iodophenylboronic Acid Pinacol Ester

Palladium-Catalyzed Processes

Palladium catalysis is the most prominent and well-established method for the transformation of aryl halides and boronic esters. For 2-bromo-5-iodophenylboronic acid pinacol (B44631) ester, palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, allow for the stepwise introduction of different aryl or alkyl groups.

The choice of ligand is critical in controlling the selectivity and efficiency of palladium-catalyzed cross-coupling reactions. The reactivity of the electrophilic substrate is highly dependent on its leaving group, with the general trend for halogens being I > Br > Cl. nih.gov This inherent reactivity difference allows for selective coupling at the C-I bond while leaving the C-Br bond intact.

Ligand design focuses on tuning the steric and electronic properties of the palladium catalyst. For the initial, more facile coupling at the C-I bond, standard phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or palladium complexes like Pd(PPh₃)₄ are often sufficient. nih.gov However, for the subsequent, more challenging coupling at the C-Br bond, more sophisticated ligands are required. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (tBu₃P), are effective for the coupling of less reactive aryl bromides. nih.gov The use of electronically asymmetric ligands can also influence the catalytic activity by creating a specific coordination environment around the palladium center that facilitates oxidative addition and subsequent steps. nih.gov The development of chiral ligands has also been crucial for achieving asymmetric cross-coupling reactions, although this is more relevant when creating stereocenters. researchgate.net

Below is a table summarizing representative ligand choices for sequential cross-coupling reactions involving substrates with different halogen reactivities.

| Coupling Step | Target Bond | Typical Ligand Type | Example Ligand | Catalyst System Example | Rationale |

|---|---|---|---|---|---|

| First Coupling | C-I (more reactive) | Standard, less donating | Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Sufficiently active for the highly reactive C-I bond; avoids premature reaction at the C-Br bond. |

| Second Coupling | C-Br (less reactive) | Bulky, electron-rich | Tri-tert-butylphosphine (tBu₃P) | Pd₂(dba)₃ / tBu₃P | Electron-richness and steric bulk promote the more difficult oxidative addition to the C-Br bond. nih.gov |

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgresearchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. nobelprize.org For 2-bromo-5-iodophenylboronic acid pinacol ester, this step is highly selective. The Pd(0) species will preferentially react with the more labile C-I bond over the stronger C-Br bond, forming an arylpalladium(II) iodide intermediate. This selectivity is driven by the lower bond dissociation energy of the C-I bond. The rate of oxidative addition can be influenced by the solvent and the electronic properties of the ligand. rsc.orgillinois.edu

Transmetalation : In this step, the organic group from the boron reagent is transferred to the palladium center. nobelprize.org This process typically requires activation of the boronic ester by a base (e.g., Cs₂CO₃, K₂CO₃) to form a more nucleophilic boronate species. whiterose.ac.uk This boronate then displaces the halide on the arylpalladium(II) complex. Mechanistic studies suggest that the reaction of a palladium hydroxo complex with the boronic acid can be a key pathway for transmetalation, particularly in aqueous solvent mixtures. illinois.edu The presence of an adjacent boron atom can sometimes accelerate the rate of transmetalation. nih.gov

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst. mit.edu

This well-defined mechanistic sequence allows for a predictable and controllable reaction, enabling the selective functionalization first at the iodine position, followed by a second, distinct functionalization at the bromine position by altering the reaction conditions and catalyst system.

Catalyst Transfer Polymerization (CTP) is a powerful method for synthesizing conjugated polymers with controlled molecular weights and low dispersity. In this process, the catalyst remains associated with the growing polymer chain end and "walks" along the chain as new monomer units are added. While specific literature detailing the use of 2-bromo-5-iodophenylboronic acid pinacol ester in CTP is not widespread, its structure makes it a highly suitable AB-type monomer for Suzuki-Miyaura CTP.

The polymerization would proceed in a controlled, chain-growth manner. The catalyst would first activate the C-I bond for coupling with the boronic ester of another monomer. After the C-C bond formation, the catalyst would transfer to the C-Br position of the newly added monomer unit, ready for the next coupling event. This process would allow for the synthesis of well-defined poly(phenylene) derivatives. The dual functionality of aryl boronic acid esters as products of one reaction (e.g., Miyaura borylation) and substrates for another (e.g., addition reactions) provides a foundation for sequential synthetic processes, including polymerization. cuny.edu

Alternative Transition Metal Catalysis (e.g., Copper, Rhodium, Iridium, Gold, Cobalt)

While palladium is dominant, other transition metals can catalyze unique transformations of arylboronic acids and their esters.

Copper: Copper-catalyzed reactions are well-known, particularly for the coupling of boronic esters with various partners. For instance, copper(I)-catalyzed protocols have been developed for the synthesis of vinyl boronic esters and for the radiobromination of boronic pinacol esters. researchgate.net

Rhodium: Rhodium(I) catalysts, often paired with chiral ligands like (S)-BINAP, are effective for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters, producing β-aryl esters with high enantioselectivity. nih.govnih.gov

Gold: Gold catalysis has emerged for C-C bond forming reactions, often proceeding through Au(I)/Au(III) redox cycles. researchgate.netdntb.gov.ua Gold catalysts, sometimes in conjunction with photoredox conditions, can mediate the cross-coupling of arylboronic acids with partners like aryldiazonium salts to form biaryls under mild conditions. researchgate.netrsc.org

Cobalt and Iridium: Cobalt and Iridium complexes are also capable of mediating transformations involving organoboron compounds, including C-H activation and coupling reactions. documentsdelivered.com

Metal-Free Catalysis and Organocatalytic Approaches

Recent advancements have focused on developing metal-free transformations to reduce cost and metal contamination.

Metal-Free Borylation: Metal-free borylation processes based on Sandmeyer-type transformations have been developed to synthesize pinacol arylboronates from aromatic amines. nih.gov This indicates the possibility of transformations involving the generation or reaction of the boronic ester moiety without a transition metal.

Organocatalysis: Arylboronic acids themselves can act as organocatalysts. For example, they can catalyze dehydrative C-alkylation reactions of 1,3-dicarbonyl compounds with benzylic alcohols, where the boronic acid activates the alcohol for nucleophilic attack. acs.org Additionally, photoinduced, transition-metal-free alkynylation of alkyl pinacol boronates has been demonstrated, proceeding through radical pathways involving tetracoordinate boron species. researchgate.net

Solvent Effects and Reaction Condition Optimization in Complex Catalysis

The optimization of reaction conditions, particularly the choice of solvent, is paramount for achieving high yield and selectivity in catalytic transformations. researchgate.netresearchgate.net

Solvent Polarity: In palladium-catalyzed cross-couplings, the solvent plays multiple critical roles, including solubilizing reagents and influencing the stability and reactivity of catalytic intermediates. whiterose.ac.ukrsc.org The polarity of the solvent can significantly affect the rate and selectivity. For substrates with multiple reactive sites, such as 2-bromo-5-iodophenylboronic acid pinacol ester, switching from nonpolar to polar solvents can alter the chemoselectivity. For example, in some systems, polar solvents have been shown to favor the oxidative addition to less reactive C-Cl or C-OTf bonds. nih.govresearchgate.net This is often because the oxidative addition proceeds through a polar, nucleophilic displacement mechanism with a highly polar transition state, which is stabilized by polar solvents. researchgate.net

Role of Water and Base: In Suzuki-Miyaura reactions, the presence of water can be beneficial, as it often increases the solubility of the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) required for the activation of the boronic ester. whiterose.ac.uk The base itself is crucial for the transmetalation step. whiterose.ac.uk

The table below illustrates the general influence of solvent choice on cross-coupling outcomes.

| Solvent Type | Example Solvents | General Effect on Cross-Coupling |

|---|---|---|

| Nonpolar Aprotic | Toluene, Dioxane, Hexane | Often used for standard Suzuki couplings. May favor selectivity for the most reactive halide (C-I). nih.gov |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Can dissolve a wider range of organic compounds and inorganic salts. May accelerate reactions and can alter selectivity by stabilizing polar transition states. whiterose.ac.uknih.gov |

| Protic / Aqueous Mixtures | THF/H₂O, Ethanol | Often used in Suzuki reactions to dissolve the base and facilitate the formation of the active boronate species. whiterose.ac.uk |

Careful optimization of the catalyst, ligand, base, solvent, and temperature is essential to control the sequential reactivity of 2-bromo-5-iodophenylboronic acid pinacol ester, enabling its use in the precise construction of complex organic molecules.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Polyfunctionalized Aromatic and Heteroaromatic Scaffolds

The primary application of 2-Bromo-5-iodophenylboronic acid pinacol (B44631) ester lies in its use as a scaffold for the synthesis of polyfunctionalized aromatic and heteroaromatic systems. The differential reactivity of the carbon-halogen bonds and the carbon-boron bond in palladium-catalyzed cross-coupling reactions is the key to its utility. Specifically, the C–I bond is significantly more reactive towards oxidative addition to a Pd(0) complex than the C–Br bond. This allows for selective coupling at the iodine position while leaving the bromine intact for a subsequent, different coupling reaction. The boronic ester itself is typically employed in a Suzuki-Miyaura coupling.

This orthogonal reactivity enables a stepwise approach to building complex biaryl and teraryl structures. A typical sequence involves:

A Suzuki-Miyaura coupling utilizing the boronic ester group.

A second cross-coupling (e.g., Suzuki, Sonogashira, Heck) at the more reactive iodo position.

A third cross-coupling at the less reactive bromo position.

This strategy provides precise control over the introduction of various substituents, leading to highly decorated aromatic cores that are central to pharmaceuticals, agrochemicals, and materials science. nih.gov For instance, a one-pot, two-step procedure can be employed where the first coupling occurs at a lower temperature, followed by the addition of a second set of reagents and an increase in temperature to react the second halide. nih.gov

| Functional Group | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Typical Reaction |

|---|---|---|

| -I (Iodo) | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| -Br (Bromo) | Medium | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| -B(pin) (Pinacol Boronate) | Varies (Nucleophile) | Suzuki-Miyaura |

Synthesis of Complex Molecular Architectures and Intermediates

Beyond the construction of simple poly-aryl systems, 2-Bromo-5-iodophenylboronic acid pinacol ester serves as a linchpin intermediate for assembling more intricate molecular architectures. nih.gov Its pre-functionalized nature allows chemists to build molecular complexity in a convergent fashion. By executing a series of selective cross-coupling reactions, large and structurally complex fragments can be joined together efficiently.

For example, the boronic ester can be coupled with an aromatic halide, followed by a Sonogashira coupling at the iodo position with a terminal alkyne, and finally a Heck reaction at the bromo position with an alkene. This sequence transforms a simple starting material into a complex, multi-component structure in just three steps. This modular approach is invaluable in the total synthesis of natural products and in the generation of novel drug candidates, where the ability to systematically vary different parts of a molecule is crucial for structure-activity relationship (SAR) studies. ethernet.edu.et The synthesis of polycyclic aromatic compounds, for instance, can be achieved through sequential cross-coupling followed by an annulation (ring-forming) reaction. researchgate.net

Development of π-Conjugated Systems and Oligomers

In materials science, 2-Bromo-5-iodophenylboronic acid pinacol ester is a valuable monomer for the synthesis of π-conjugated oligomers and polymers. ucm.es These materials are of great interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

The Suzuki polycondensation reaction is a powerful method for creating these polymers. researchgate.netresearchgate.netchemrxiv.org The subject compound can be used in several ways:

As an AB₂-type monomer: The boronic ester (A-site) can react with the two halide positions (B-sites) of other monomers, leading to the formation of hyperbranched or dendritic conjugated polymers.

In a sequential polymerization: The iodo and bromo groups can be polymerized with a diboronic ester, and the boronic ester of the subject compound can then be used to form cross-links or end-caps.

This control allows for the precise tuning of the electronic and physical properties of the resulting materials. The ability to introduce different aromatic or heteroaromatic units at the iodo and bromo positions before polymerization adds another layer of control over the final polymer's band gap, charge mobility, and solubility.

| Polymerization Strategy | Role of 2-Bromo-5-iodophenylboronic acid pinacol ester | Potential Polymer Architecture |

|---|---|---|

| AB₂ Polycondensation | Monomer | Hyperbranched, Dendritic |

| Sequential Suzuki Polycondensation | Functionalized Monomer / Cross-linker | Linear, Cross-linked Network |

| End-capping | Chain-terminating agent | Functionalized Linear Oligomers |

Iterative Functionalization Strategies for Molecular Diversity

The concept of Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse small molecules for biological screening. mdpi.comyoutube.com 2-Bromo-5-iodophenylboronic acid pinacol ester is an ideal scaffold for DOS due to its three distinct reactive handles. Iterative cross-coupling strategies can be employed to systematically build diversity around the central phenyl ring. researchgate.net

A powerful approach involves the use of protecting groups for the boronic acid, such as N-methyliminodiacetic acid (MIDA), which forms a stable MIDA boronate. nih.gov This allows the halide positions to be functionalized first. A general iterative sequence could be:

First Coupling: A Suzuki reaction at the iodo position with building block R¹.

Second Coupling: A second Suzuki reaction at the bromo position with building block R².

Deprotection/Third Coupling: The pinacol group is cleaved to the boronic acid (or a more reactive boronate is generated in situ), which is then coupled with an aryl halide R³ to complete the synthesis. nih.govnih.gov

This robust and modular platform enables the rapid generation of a multitude of unique compounds from a single starting material, greatly accelerating the discovery of new chemical probes and therapeutic leads. nih.govnih.gov

Stereoselective Syntheses Leveraging Boronic Ester Functionality

While 2-Bromo-5-iodophenylboronic acid pinacol ester is an achiral molecule, its boronic ester functionality is a critical tool in synthetic sequences that aim to produce chiral molecules with high stereoselectivity. rsc.org The role of the boronic ester in this context is not as a direct source of chirality, but as an essential enabler of C-C bond formation, which constructs the backbone of a target chiral molecule. acs.org

The stereoselectivity is typically achieved through other elements in the reaction:

Coupling with Chiral Partners: The boronic ester can be coupled with an enantioenriched organic halide or triflate. The stereocenter in the coupling partner is preserved, and the Suzuki-Miyaura reaction serves to build the molecular framework around it.

Substrate for Asymmetric Transformations: A functional group can be introduced via the boronic ester, which then directs a subsequent stereoselective reaction (e.g., an asymmetric hydrogenation or epoxidation) on a nearby part of the molecule.

Formation of Chiral Boronates: While the starting aryl boronic ester is achiral, it can be a precursor in reactions that form new, chiral C(sp³)–B bonds. For instance, enantioenriched secondary or tertiary boronic esters can be synthesized via methods like the Matteson homologation, and these chiral intermediates undergo subsequent transformations with high stereospecificity. acs.org In such multi-step sequences, the initial aryl boronic ester serves as a foundational piece of the final, complex chiral product. The boronate complex, formed upon activation, can act as a configurationally stable chiral nucleophile in certain cross-coupling reactions. nih.govacs.org

Therefore, the boronic ester functionality is leveraged as a robust and predictable chemical handle for building molecular complexity, which is a prerequisite for any stereoselective synthesis. nih.gov

Mechanistic Investigations and Computational Studies of Reactions Involving 2 Bromo 5 Iodophenylboronic Acid Pinacol Ester

Exploration of Reaction Pathways and Intermediates

The catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-5-iodophenylboronic acid pinacol (B44631) ester begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Consequently, in a typical palladium-catalyzed Suzuki-Miyaura reaction, the oxidative addition will preferentially occur at the C-I bond of the 2-bromo-5-iodophenyl moiety. nih.govnih.gov This high selectivity allows for sequential or site-selective cross-coupling reactions, where the iodo-position is functionalized first, leaving the bromo-position available for a subsequent, different cross-coupling reaction under potentially harsher conditions. The choice of palladium catalyst and ligands can further influence the rate and selectivity of the oxidative addition step. nih.govillinois.edu While the general trend favors C-I activation, specific ligand systems can modulate the electronic and steric environment around the palladium center, although overcoming the inherent reactivity difference between C-I and C-Br bonds is challenging. researchgate.net

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-I | ~238 |

| C-Br | ~285 |

| C-Cl | ~340 |

Studies have shown that pinacol boronic esters can exhibit slower transmetalation rates compared to the corresponding boronic acids. nih.gov This is often attributed to the steric bulk of the pinacol group, which can hinder the approach to the boron center. nih.gov The electronic nature of the aryl group also plays a role; electron-rich arenes generally undergo transmetalation more rapidly than electron-deficient arenes. reddit.com

The transmetalation step is typically facilitated by a base, which activates the boronic ester by forming a more nucleophilic "ate" complex. rsc.orgresearchgate.net The kinetics of transmetalation can be complex, with some studies observing sigmoidal kinetic profiles, suggesting that a reaction product may influence the rate. nih.gov While pinacol esters can transmetalate directly, they may do so at different rates compared to other esters like catechol or glycol esters. nih.gov For instance, kinetic analyses have shown that glycol boronic esters can exhibit significantly faster transmetalation rates than both arylboronic acids and pinacol esters. nih.gov

| Boron Species | Relative Rate (k_rel) |

|---|---|

| Arylboronic Acid | 1.00 |

| Pinacol Boronic Ester | Slower (e.g., < 0.39) |

| Catechol Boronic Ester | Faster (e.g., ~4.3) |

| Glycol Boronic Ester | Significantly Faster (e.g., ~23) |

Note: The values are illustrative and based on comparative studies of different boronic esters under specific conditions. nih.gov

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form a new carbon-carbon bond, regenerating the palladium(0) catalyst. This step is generally fast and irreversible. The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium and the nature of the coupling partners. rsc.org For the formation of a biaryl product, the two aryl groups must typically be in a cis orientation on the square planar palladium complex. Sterically bulky ligands can promote reductive elimination. Detailed studies on the reductive elimination involving aryl(fluoroaryl)palladium complexes have indicated that steric hindrance and the electronic properties of the coupling partners can determine the regioselectivity of the reaction. rsc.org

Role of Boron-Ate Complexes in Reactivity

The activation of the boronic ester by a base is a key aspect of the Suzuki-Miyaura reaction. The base coordinates to the Lewis acidic boron center of the 2-bromo-5-iodophenylboronic acid pinacol ester, forming a tetracoordinate boronate or "ate" complex. rsc.orgresearchgate.net This complexation increases the nucleophilicity of the aryl group attached to the boron, thereby facilitating its transfer to the palladium center during transmetalation. rsc.org

Radical Chemistry and Electron Transfer Processes

While the generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle, the possibility of radical pathways and single-electron transfer (SET) processes has also been considered. In some cases, particularly with certain substrates or under specific reaction conditions, radical intermediates may be involved. However, for standard Suzuki-Miyaura reactions of aryl halides, these pathways are not typically dominant. Computational studies on the oxidative addition of bromobenzene (B47551) to palladium(0) complexes have considered concerted, nucleophilic substitution, and radical mechanisms, with the concerted and SN2-type pathways often being competitive. rsc.org The involvement of radical processes might be more relevant in nickel-catalyzed couplings or under photoredox conditions.

Computational Chemistry Approaches to Reaction Mechanisms and Selectivity

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of palladium-catalyzed reactions. rsc.orgnih.govuu.nlnih.govrsc.org For reactions involving 2-bromo-5-iodophenylboronic acid pinacol ester, DFT calculations can provide insights into:

Oxidative Addition Selectivity: By calculating the activation energy barriers for the oxidative addition of the palladium catalyst to the C-I and C-Br bonds, DFT can quantify the preference for C-I bond cleavage. These calculations consistently show a lower energy barrier for the C-I bond, supporting the experimentally observed selectivity. nih.gov

Reaction Intermediates: The geometries and energies of various intermediates in the catalytic cycle, such as the Pd(II) complexes formed after oxidative addition and transmetalation, can be modeled.

Transmetalation Pathways: DFT studies can explore the transition states for the transmetalation step, helping to understand the role of the base and the structure of the "ate" complex in facilitating the transfer of the aryl group.

Reductive Elimination Barriers: The energy profile for the final reductive elimination step can be calculated to confirm its facility and exergonicity.

These computational models help to rationalize experimental observations, such as regioselectivity, and can aid in the design of more efficient catalysts and reaction conditions. uu.nlrsc.org

Future Directions and Unresolved Synthetic Challenges

Development of Novel Chemoselective Transformations

The inherent differences in the reactivity of the three functional groups in 2-bromo-5-iodophenylboronic acid pinacol (B44631) ester are the cornerstone of its synthetic utility. Typically, the C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the C-Br bond, and finally the boronic ester. Future research will likely focus on developing novel catalytic systems that can precisely control and even invert this reactivity order.

Key areas for development include:

Ligand and Catalyst Design: The creation of sophisticated ligands for palladium or other transition metals could enable catalysts to discriminate more effectively between the C-I and C-Br bonds, or even to favor the activation of the C-Br bond under specific conditions.

Homologation Reactions: Expanding on known homologation processes, where a carbon unit is inserted, new methods could be developed to selectively transform the boronic ester group while preserving the halogen atoms. nih.gov This would provide novel pathways to benzylic boronic esters, which are valuable synthetic intermediates.

Controlled Speciation: Manipulating the equilibrium between different boron species in solution presents a sophisticated strategy for chemoselectivity. nih.govresearchgate.net Future work could explore how temperature, bases, and additives can be used to favor the reaction of one functional site over another, enabling streamlined iterative cross-coupling without the need for intermediate protection and deprotection steps. nih.govnih.gov

Expanding the Scope of Orthogonal Functionalization Strategies

Orthogonal functionalization, the selective modification of one functional group in the presence of others, is a primary application of 2-bromo-5-iodophenylboronic acid pinacol ester. While sequential Suzuki-Miyaura couplings are well-established, future advancements will aim to incorporate a broader range of transformations in a stepwise manner.

Table 1: Hierarchical Reactivity and Future Orthogonal Reactions

| Reactive Site | Typical Reaction | Future Directions |

| C-I Bond | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Amination | Photoredox-mediated couplings, C-H activation, Carbonylation |

| C-Br Bond | Suzuki, Stille, Negishi Coupling (after C-I reaction) | Earth-abundant metal catalysis (Ni, Cu), Cyanation, Fluorination |

| C-Bpin Bond | Suzuki, Chan-Lam, Petasis Reaction (after C-X reactions) | Deborylative functionalization, Radical couplings, Asymmetric transformations |

The challenge lies in developing reaction conditions that are mild enough to leave the remaining functional groups intact. For instance, performing a Sonogashira coupling at the C-I position requires a catalyst that will not simultaneously activate the C-Br bond. Similarly, subsequent functionalization of the C-Br bond must not cleave the newly formed bond or the boronic ester. nih.gov Research into temperature-controlled reactivity and the use of switchable catalysts will be crucial for expanding the synthetic toolbox available for this substrate. nih.gov

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in terms of efficiency and atom economy. nih.gov The integration of 2-bromo-5-iodophenylboronic acid pinacol ester into MCRs and cascade sequences is a promising frontier.

Future research could explore:

One-Pot Sequential Couplings: Designing a process where, after an initial cross-coupling at the C-I site, the reaction conditions are modified in the same vessel to trigger a second coupling at the C-Br site, followed by a final reaction involving the boronic ester. nih.gov This would dramatically increase synthetic efficiency.

Boron-Based MCRs: Utilizing the boronic ester moiety directly in reactions like the Petasis borono-Mannich reaction or isocyanide-based multicomponent reactions to build complex molecular scaffolds. nih.govnih.gov The resulting products would still contain the bromo and iodo groups for further diversification.

Cascade Cyclizations: The product of an initial coupling reaction could be designed to undergo a subsequent intramolecular cascade reaction. For example, a Suzuki coupling could introduce a side chain that then participates in a Heck cyclization with the remaining C-Br bond, rapidly generating complex polycyclic systems.

Sustainable and Green Chemistry Approaches for Synthesis and Application

Modern synthetic chemistry places a strong emphasis on sustainability. inovatus.es Future work on 2-bromo-5-iodophenylboronic acid pinacol ester will undoubtedly focus on developing greener synthetic routes and applications.

Key goals for sustainable chemistry include:

Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or bio-based solvents for cross-coupling reactions. inovatus.esrsc.orgnih.govrsc.orgnih.gov

Catalyst Improvement: Developing highly active catalysts that can be used at very low loadings (ppm levels) and are recyclable. acs.org This includes exploring heterogeneous catalysts or fluorous-phase catalysts that can be easily separated from the reaction mixture. acs.org

Energy Efficiency: Designing reactions that proceed at lower temperatures, potentially by using photo-induced or microwave-assisted methods, to reduce energy consumption. researchgate.netresearchgate.net

Alternative Synthesis Routes: Developing metal-free methods for the synthesis of arylboronic esters from readily available starting materials like arylamines, which would offer a greener alternative to traditional routes. rsc.orgorganic-chemistry.org

Exploration of New Catalytic Paradigms for Arylboronic Esters

While palladium has dominated the field of cross-coupling chemistry, there is a significant push to explore new catalytic paradigms that offer different reactivity, lower cost, or improved sustainability.

Future avenues of exploration include:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on nickel, copper, cobalt, or iron for the selective functionalization of the C-I and C-Br bonds. nih.govmdpi.comresearchgate.net These metals are less expensive and more abundant than palladium, though a holistic assessment of their environmental impact is necessary. rsc.orgchemrxiv.orgrsc.org

Photoredox Catalysis: Utilizing visible light to generate radical intermediates from boronic esters, opening up new pathways for C-C and C-heteroatom bond formation that are complementary to traditional cross-coupling methods. nih.govresearchgate.netd-nb.infonih.gov This approach can often be performed under very mild conditions. cam.ac.uk

Dual Catalysis: Combining photoredox catalysis with transition metal catalysis (e.g., nickel) to enable challenging transformations, such as the coupling of C(sp³)-hybridized fragments, which are difficult to achieve with conventional methods. nih.gov

Direct C-H Borylation: While the title compound is pre-functionalized, the broader field is moving towards the direct borylation of C-H bonds using iridium or rhodium catalysts as a more atom-economical way to generate arylboronic esters. Understanding these mechanisms can inspire new catalyst designs for other transformations.

By pursuing these future directions, the scientific community can unlock the full potential of 2-bromo-5-iodophenylboronic acid pinacol ester as a powerful tool for constructing the complex organic molecules needed for advances in medicine, materials science, and electronics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-iodophenylboronic acid pinacol ester, and how does its halogen substitution pattern influence reactivity?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester's stability for iterative coupling steps. Halogen positioning (Br at C2, I at C5) enhances regioselectivity in subsequent aryl-aryl bond formations. Substituent effects are critical: bromine acts as a directing group, while iodine's bulkiness may slow transmetalation steps .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via and NMR to confirm boronic ester integrity .

Q. How does the stability of this compound compare to other boronic esters under aqueous or oxidative conditions?

- Reactivity Profile : The pinacol ester group stabilizes the boronic acid moiety against hydrolysis. However, prolonged exposure to aqueous basic conditions (pH > 9) or strong oxidizers (e.g., HO) may cleave the ester, regenerating the boronic acid. Kinetic studies of similar compounds show a half-life >24 hours in neutral aqueous buffers .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

- Applications :

- Medicinal Chemistry : Serves as a bifunctional building block for synthesizing kinase inhibitors or radiopharmaceuticals, leveraging iodine for radioisotope labeling (e.g., ) .

- Materials Science : Used in conjugated polymer synthesis via iterative cross-coupling, where halogen substituents enable controlled oligomerization .

Advanced Research Questions

Q. How can chemoselectivity be achieved when using this compound in multi-step coupling reactions with competing boron-containing intermediates?

- Strategy : Control speciation by adjusting reaction pH and catalyst loading. For example, use Pd(PPh) at low temperatures (0–25°C) to favor coupling at the iodine-substituted position first. Sequential deprotection of the pinacol ester (via mild acid hydrolysis) enables orthogonal reactivity .

- Case Study : In a tandem coupling, the bromine site reacted preferentially with aryl triflates, while the iodine site remained inert until PdCl(dppf) was introduced at elevated temperatures .

Q. What analytical techniques are most effective for resolving contradictory data on reaction yields or regiochemical outcomes?

- Troubleshooting :

- NMR Spectroscopy : NMR (if fluorine analogs exist) or NMR can identify undesired boroxine byproducts.

- HPLC-MS : Quantify trace impurities (e.g., dehalogenated products) using reverse-phase C18 columns and ESI-MS detection .

- Kinetic Analysis : UV-vis spectroscopy (λ = 290–405 nm) monitors boronic ester decomposition in real time, correlating with yield discrepancies .

Q. How do steric and electronic effects of the iodine substituent influence catalytic cycles in cross-coupling reactions?

- Mechanistic Insight : Iodine's electron-withdrawing nature increases electrophilicity at C5, accelerating oxidative addition but slowing transmetalation due to steric hindrance. Computational studies (DFT) on analogous systems show a 15–20% energy barrier increase compared to non-iodinated analogs .

- Experimental Validation : Compare turnover frequencies (TOF) using Pd vs. Pd precatalysts. TOF decreases by ~30% with PdCl(Amphos) when iodine is present .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.